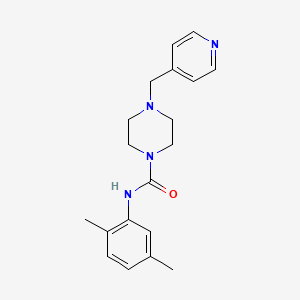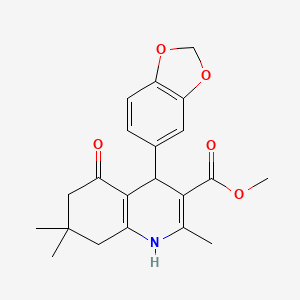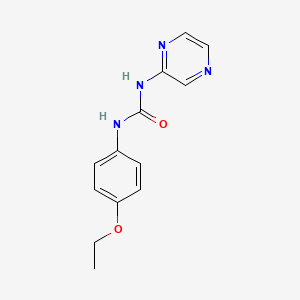![molecular formula C16H16ClNO3 B10967128 [5-(2-Chloro-phenoxymethyl)-furan-2-yl]-pyrrolidin-1-yl-methanone](/img/structure/B10967128.png)
[5-(2-Chloro-phenoxymethyl)-furan-2-yl]-pyrrolidin-1-yl-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE is a synthetic organic compound that features a complex molecular structure It is characterized by the presence of a furan ring, a pyrrolidine ring, and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxymethanol.
Furan Ring Formation: The intermediate is then reacted with furfural in the presence of an acid catalyst to form the furan ring.
Pyrrolidine Ring Introduction: Finally, the furan intermediate is reacted with pyrrolidine under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of {5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is studied for its potential use in organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of {5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-((4-Chlorophenoxy)methyl)furan-2-carbaldehyde
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Uniqueness
{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE is unique due to the combination of its furan and pyrrolidine rings, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H16ClNO3 |
|---|---|
Molecular Weight |
305.75 g/mol |
IUPAC Name |
[5-[(2-chlorophenoxy)methyl]furan-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C16H16ClNO3/c17-13-5-1-2-6-14(13)20-11-12-7-8-15(21-12)16(19)18-9-3-4-10-18/h1-2,5-8H,3-4,9-11H2 |
InChI Key |
QWHSWXPLRITIDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methylbutan-2-yl)propanamide](/img/structure/B10967045.png)
![N-[4-(acetylamino)phenyl]-2-(3-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B10967051.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B10967052.png)
![4-chloro-N-(3-chlorophenyl)-3-[(2,2-diphenylacetyl)amino]benzamide](/img/structure/B10967058.png)
![1-(Thiophen-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10967066.png)
![N-(4-tert-butylcyclohexyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B10967071.png)
![2-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzamide](/img/structure/B10967073.png)

![N-(4-methylpyridin-2-yl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B10967088.png)



![6-bromo-N'-[(3-nitrophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B10967109.png)
![1-(4-Bromophenyl)-3-{1-[4-(propan-2-yl)phenyl]propyl}urea](/img/structure/B10967111.png)
